1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
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Overview
Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the phenylthio group: This can be done through a thiolation reaction, where a phenylthiol is reacted with an appropriate electrophile.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4,6-Dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
- 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperidin-1-yl)-2-(phenylthio)ethanone
Uniqueness
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is unique due to the presence of both the difluorobenzo[d]thiazole and piperazine moieties, which can impart distinct chemical and biological properties. The difluorobenzo[d]thiazole ring can enhance binding affinity and selectivity towards specific biological targets, while the piperazine ring can improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZXLIJHBFGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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